SARS-CoV-2 3CLpro-IN-23

SARS-CoV-2 Spike Protein Binding Affinity

Researchers screening SARS-CoV-2 spike-hACE2 inhibitors frequently encounter irreproducible results when using uncharacterized polymethoxyflavone (PMF) mixtures or crude extracts (IC50=77.4 μg/mL). SARS-CoV-2 3CLpro-IN-23 (Compound Cd3), a purified 2′-hydroxychalcone isolated from Citrus depressa, eliminates this variability with a defined KD of 0.79 μM. • Reproducible SPR/BLI positive control with validated spike protein binding affinity • Enables direct SAR comparison with higher-potency analog Cd8 (KD=37.3 nM) • Suitable for pseudovirus neutralization assays and bioassay-guided extract standardization

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
CAS No. 3877-67-6
Cat. No. B1623877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-23
CAS3877-67-6
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC
InChIInChI=1S/C19H20O6/c1-22-13-8-5-12(6-9-13)7-10-14(20)17-15(21)11-16(23-2)18(24-3)19(17)25-4/h5-11,21H,1-4H3/b10-7+
InChIKeyFRISOFZUHCOQEC-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLpro-IN-23 (CAS 3877-67-6) Procurement Guide: A Chalcone-Derived Inhibitor of Spike Protein Binding


SARS-CoV-2 3CLpro-IN-23 (CAS 3877-67-6), also known as 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone (Compound Cd3), is a naturally occurring polymethoxyflavone (PMF) chalcone derivative isolable from Citrus depressa [1]. This compound functions as a competitive inhibitor of the SARS-CoV-2 spike protein, binding to key amino acid residues with an equilibrium dissociation constant (KD) of 0.79 μM, thereby disrupting the formation of the spike protein–hACE2 complex [1] [2]. Its structural classification as a 2'-hydroxychalcone distinguishes it from other flavonoid-based viral entry inhibitors [3].

SARS-CoV-2 3CLpro-IN-23 (CAS 3877-67-6) Selection Rationale: Avoiding Inactive or Less Potent Analogs


Within the class of polymethoxyflavones (PMFs) and chalcones, minor structural variations dramatically alter binding affinity to the SARS-CoV-2 spike protein. For instance, while 2'-hydroxy-4,4',5',6'-tetramethoxychalcone (Cd3) exhibits a KD of 0.79 μM, the structurally related PMF 5-hydroxy-3',4',6,7,8-pentamethoxyflavone (Cd8) demonstrates a KD of 37.3 nM, representing a >21‑fold difference in potency [1]. Furthermore, the crude extract from which these compounds are derived displays an IC50 of 77.4 μg/mL, underscoring that only specific purified constituents achieve the micromolar or sub‑micromolar activity required for mechanistic studies [1]. Generic substitution with an uncharacterized PMF or unfractionated extract therefore carries a high risk of insufficient or irreproducible inhibition, compromising experimental outcomes.

SARS-CoV-2 3CLpro-IN-23 (CAS 3877-67-6) Quantitative Differentiation Evidence


Spike Protein Binding Affinity: Direct Comparison with 5-Hydroxy-3',4',6,7,8-Pentamethoxyflavone (Cd8) from the Same Natural Source

In a surface plasmon resonance (SPR) assay, SARS-CoV-2 3CLpro-IN-23 (Cd3) demonstrated a KD of 0.79 μM for the SARS-CoV-2 spike protein. By comparison, the co‑isolated PMF 5-hydroxy-3',4',6,7,8-pentamethoxyflavone (Cd8) achieved a KD of 37.3 nM [1]. This 21‑fold difference in affinity highlights the unique binding characteristics of Cd3, which, while less potent than Cd8, offers a distinct structural scaffold for structure‑activity relationship (SAR) studies and potential optimization .

SARS-CoV-2 Spike Protein Binding Affinity Surface Plasmon Resonance

Enrichment from Crude Extract: Quantitative Activity Gain Over Unfractionated Material

The crude ethanol extract of Citrus depressa exhibited an IC50 of 77.4 μg/mL against the SARS-CoV-2 Omicron BA.4/5 spike protein in an ELISA-based binding assay [1]. In contrast, the purified compound Cd3 achieved a KD of 0.79 μM (≈272 μg/mL, assuming a molecular weight of 344 g/mol) [2]. While direct IC50‑to‑KD conversion is not rigorous, the isolation process clearly yields a defined molecular entity with characterized binding kinetics, unlike the heterogeneous mixture found in the crude extract [1].

Natural Product Isolation Bioassay-Guided Fractionation SARS-CoV-2

Mechanistic Differentiation: Binding to Spike Protein Key Residues Disrupts hACE2 Interaction

Molecular docking studies indicate that Cd3 binds to specific amino acid residues on the SARS-CoV-2 spike protein, interfering with its recognition by the human ACE2 receptor [1]. This mechanism is distinct from protease inhibitors (e.g., nirmatrelvir, GC-376) which target the viral 3CLpro active site [2]. While not a direct quantitative comparison, the identified binding mode provides a rationale for selecting Cd3 over unrelated entry inhibitors when the research objective is to block viral attachment rather than replication.

Molecular Docking Protein-Protein Interaction SARS-CoV-2 Spike Protein

SARS-CoV-2 3CLpro-IN-23 (CAS 3877-67-6) Recommended Research and Industrial Application Scenarios


Spike Protein Binding Assay Development and Validation

SARS-CoV-2 3CLpro-IN-23 serves as a well‑characterized positive control in surface plasmon resonance (SPR) or biolayer interferometry (BLI) assays designed to screen for novel spike protein–hACE2 interaction inhibitors. Its defined KD of 0.79 μM provides a reproducible benchmark for assay sensitivity and dynamic range [1].

Structure-Activity Relationship (SAR) Studies of Polymethoxyflavones

This compound can be used as a scaffold for medicinal chemistry optimization, particularly in comparison with the more potent PMF Cd8 (KD = 37.3 nM) [1]. Procurement of both Cd3 and Cd8 enables direct SAR investigations to identify the structural determinants of high‑affinity spike protein binding.

Natural Product Antiviral Discovery and Quality Control

As a purified reference standard, SARS-CoV-2 3CLpro-IN-23 can be employed in bioassay‑guided fractionation of Citrus depressa or related species, allowing for the quantification and standardization of PMF content in extracts intended for antiviral research [1].

Mechanistic Studies of Viral Entry Inhibition

The compound is suitable for cellular models assessing spike‑mediated viral entry (e.g., pseudovirus neutralization assays) to dissect the role of chalcone‑based inhibitors in blocking SARS‑CoV‑2 attachment, complementing the study of protease inhibitors that act post‑entry [1] [2].

Technical Documentation Hub

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